molecular formula C8H12O8P2 B1673911 [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid CAS No. 142523-38-4

[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid

Cat. No. B1673911
M. Wt: 298.12 g/mol
InChI Key: JKOCAAWWDVHWKB-UHFFFAOYSA-N
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Description

“[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid” is a 1,1-bis (phosphonic acid) with the molecular formula C8H12O8P2 . It has a molecular weight of 298.12 g/mol .


Molecular Structure Analysis

The molecular structure of “[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid” can be represented by the canonical SMILES string: CC (OC1=CC=C (C=C1)O) (P (=O) (O)O)P (=O) (O)O .


Physical And Chemical Properties Analysis

“[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid” has a molecular weight of 298.12 g/mol. It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 8 .

Scientific Research Applications

Application in Chemistry and Material Science

Phosphonic acids, including compounds like [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid, have found extensive applications in various fields including chemistry, biology, and physics. Their structural similarity to the phosphate moiety makes them useful for various purposes such as the design of supramolecular or hybrid materials, functionalization of surfaces, and in analytical purposes. This group of compounds is central to numerous research projects due to their wide-ranging applications (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Biological and Medicinal Applications

Phosphonic acids and their derivatives, like the mentioned compound, are increasingly recognized for their biological applications. They have shown utility as bioactive substances and in the development of potential drugs against various metabolic disorders. Their stability in biological environments and their role in metabolic regulation make them candidates for enhancement or inhibition studies in the field of medicine (Orsini, Sello, & Sisti, 2010).

Environmental and Industrial Relevance

In environmental and industrial contexts, phosphonates, a category under which [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid falls, have significant relevance. They are used in wastewater treatment processes and are known for their ability to remove phosphorus from industrial wastewaters. This is particularly important in preventing the contamination of municipal wastewater treatment plants or surface waters (Rott, Minke, & Steinmetz, 2017).

Applications in Drug Design and Development

In drug design and development, phosphonates have been used as bioisosteres of carboxylates and serve as analogs of carboxylic acids, amino acids, and peptides. They are known for mimicking the transition state during hydrolysis of amides and esters, making them effective transition-state inhibitors. Their bioactive properties, including potential use as bone-targeting drugs and in medical imaging, highlight their versatility in medicinal chemistry (Turhanen, Demadis, & Kafarski, 2021).

properties

IUPAC Name

[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O8P2/c1-8(17(10,11)12,18(13,14)15)16-7-4-2-6(9)3-5-7/h2-5,9H,1H3,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOCAAWWDVHWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC1=CC=C(C=C1)O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931504
Record name [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid

CAS RN

142523-38-4
Record name L 690330
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142523384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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